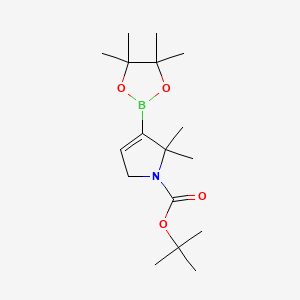
tert-Butyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
カタログ番号 B2700497
CAS番号:
2568886-31-5
分子量: 323.24
InChIキー: VAWCWSZRDMXGPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole ring provides a base structure, with the various other groups attached at different positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The presence of the dioxaborolane group could also make the compound susceptible to reactions with boron-specific reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrole ring might contribute to its aromaticity, while the tert-butyl and dimethyl groups could affect its solubility and reactivity .科学的研究の応用
Synthesis and Characterization
- Synthesis of Pyrroles and Pyrrolidines: A study by Hill et al. (2009) explores the synthesis of unstable 3-hydroxy-1H-pyrrole, a significant product derived from tert-butyl-related compounds, highlighting its reactivity with mild electrophiles and potential applications in organic synthesis (Hill et al., 2009).
- Development of Polyamides: Research by Yang et al. (1999) demonstrates the synthesis of aromatic polyamides based on derivatives like tert-butylhydroquinone. These polyamides offer good solubility and thermal stability, indicating their potential in materials science (Yang et al., 1999).
- Crystal Structure Analysis: Ye et al. (2021) conducted a study on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, examining its crystal structure and physicochemical features. Such studies are crucial for understanding the properties of new compounds (Ye et al., 2021).
Reaction Mechanisms and Chemical Properties
- Reaction with Formaldehyde and Anilines: Srikrishna et al. (2010) investigated the reaction of dimethyl but-2-ynoates with anilines and formaldehyde, leading to insights into the synthesis of complex organic compounds (Srikrishna et al., 2010).
- Nitrile Anion Cyclization: Chung et al. (2005) described a synthesis method for N-tert-butyl disubstituted pyrrolidines, providing a practical approach for the asymmetric synthesis of these compounds (Chung et al., 2005).
Potential Applications in Material Science
- Polyfluorene Nanoparticles: Fischer et al. (2013) developed heterodifunctional polyfluorenes, leading to the creation of nanoparticles with potential applications in fluorescence and photonics (Fischer et al., 2013).
Biomedical and Pharmacological Research
- Dipeptidyl Peptidase-4 Inhibitors: A study by Yoo et al. (2008) on the metabolism of LC15-0133, a novel dipeptidyl peptidase-4 inhibitor, showcases the use of tert-butyl-related compounds in developing new pharmaceuticals (Yoo et al., 2008).
作用機序
将来の方向性
特性
IUPAC Name |
tert-butyl 5,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-14(2,3)21-13(20)19-11-10-12(15(19,4)5)18-22-16(6,7)17(8,9)23-18/h10H,11H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWCWSZRDMXGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(C2(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)

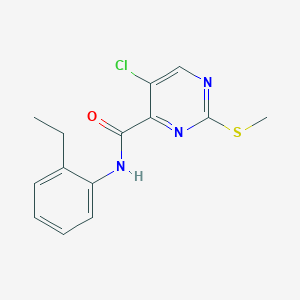
![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2700419.png)
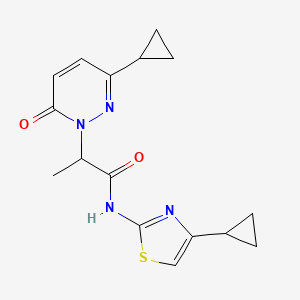
![2-((1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2700423.png)
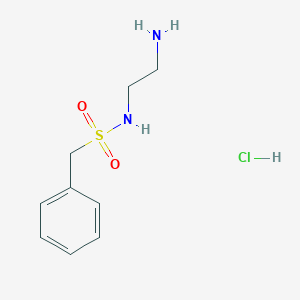
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2700427.png)
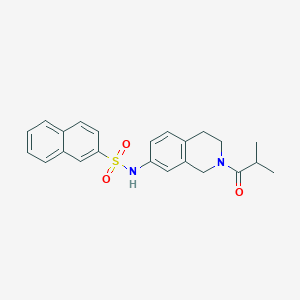
![N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2700430.png)


![N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-methylphenyl)urea](/img/structure/B2700436.png)
![2-(2-(3-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2700437.png)